![molecular formula C12H10N2O4 B2559582 2-methyl-6-(1,2-oxazole-5-carbonylamino)benzoic Acid CAS No. 696642-44-1](/img/structure/B2559582.png)
2-methyl-6-(1,2-oxazole-5-carbonylamino)benzoic Acid
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Description
Benzoic acid and its derivatives are widely used in organic synthesis. They have a carboxyl group (-COOH) attached to a benzene ring. The properties of the compound can be influenced by the substituents attached to the benzene ring .
Synthesis Analysis
The synthesis of benzoic acid derivatives often involves the reaction of a benzene derivative with a carboxylic acid or its derivative. For example, the synthesis of o-toluic acid (a methyl derivative of benzoic acid) involves the oxidation of an alkylbenzene to a carboxylic acid . Oxazoline derivatives can be synthesized from carboxylic acids and amino alcohols in the presence of a boronic acid catalyst .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid was determined using the B3LYP/6-311++G(d,p) basis set .Chemical Reactions Analysis
Benzoic acid and its derivatives can undergo a variety of chemical reactions. For example, they can be oxidized to produce carboxylic acids . They can also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the solubility of benzoic acid in water and other solvents can be determined . Its melting point can also be determined .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-methyl-6-(1,2-oxazole-5-carbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-7-3-2-4-8(10(7)12(16)17)14-11(15)9-5-6-13-18-9/h2-6H,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILFOSBMQWFXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=NO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(1,2-oxazole-5-carbonylamino)benzoic Acid |
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